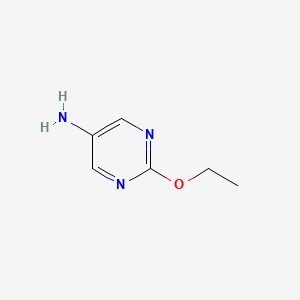

2-Ethoxypyrimidin-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZINMQYGYLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663922 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-86-7 | |

| Record name | 2-Ethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxypyrimidin 5 Amine and Its Derivatives

Advanced Synthetic Routes to 2-Ethoxypyrimidin-5-amine

The synthesis of this compound can be approached through various routes that strategically build the molecule. These methods include the formation of the pyrimidine (B1678525) ring, followed by the introduction of the ethoxy and amino groups at the C-2 and C-5 positions, respectively.

Cyclization Reactions for Pyrimidine Ring Formation

The fundamental approach to constructing the pyrimidine core of this compound is through cyclocondensation reactions. This typically involves the reaction of a three-carbon synthon with a guanidine (B92328) or a related amidine derivative. While a direct one-pot synthesis of this compound from simple acyclic precursors is not extensively documented, the general principle of pyrimidine synthesis provides a foundational understanding. For instance, the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a classic method for forming the 2-aminopyrimidine (B69317) skeleton.

A plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic pathway could involve the cyclization of a functionalized three-carbon precursor already bearing a latent or protected amino group at the central carbon and a precursor to the ethoxy group.

Ethoxylation Strategies at the C-2 Position

A common and effective method for introducing an ethoxy group at the C-2 position of a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This strategy typically utilizes a 2-halopyrimidine as the starting material. The electron-deficient nature of the pyrimidine ring, particularly at the C-2 and C-4 positions, facilitates attack by nucleophiles. wikipedia.orgstackexchange.com

In a typical procedure, 2-chloropyrimidin-5-amine serves as a key intermediate. The reaction of 2-chloropyrimidin-5-amine with sodium ethoxide in ethanol (B145695) or another suitable solvent leads to the displacement of the chloride ion by the ethoxide ion, yielding this compound. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing side reactions.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Chloropyrimidin-5-amine | Sodium Ethoxide | Ethanol | Reflux | This compound | Not specified in literature |

Another potential route involves the initial synthesis of 2-ethoxy-5-nitropyrimidine. The ethoxy group can be introduced by reacting 2-chloro-5-nitropyrimidine (B88076) with sodium ethoxide. The nitro group in the resulting compound can then be reduced to the target amino group using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or metal-acid reductions (e.g., Sn/HCl or Fe/acetic acid).

Amination Techniques at the C-5 Position

The introduction of an amino group at the C-5 position can be achieved through various amination techniques, particularly if starting from a pyrimidine ring that is functionalized at this position with a suitable leaving group, such as a halogen.

A powerful method for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be employed to aminate 5-bromo-2-ethoxypyrimidine. The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Ammonia (B1221849) or an ammonia equivalent can be used as the nitrogen source. This method is valued for its functional group tolerance and broad applicability.

| Starting Material | Amine Source | Catalyst | Ligand | Base | Solvent | Product |

| 5-Bromo-2-ethoxypyrimidine | Ammonia | Pd(OAc)2 or Pd2(dba)3 | Buchwald-Hartwig Ligands (e.g., XPhos, RuPhos) | NaOt-Bu or K2CO3 | Toluene or Dioxane | This compound |

This table illustrates a potential application of the Buchwald-Hartwig amination for the synthesis of the target compound, based on the general principles of this reaction.

Alternatively, direct nucleophilic aromatic substitution of a 5-halopyrimidine with ammonia or an amine can be challenging due to the lower reactivity of the C-5 position compared to the C-2 and C-4 positions. However, under forcing conditions (high temperature and pressure), this transformation may be possible.

Synthesis of Substituted this compound Derivatives

The this compound core can be further functionalized to generate a library of derivatives. This is typically achieved through reactions targeting the pyrimidine ring or the exocyclic amino group.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

While the this compound ring is generally electron-rich due to the presence of the amino and ethoxy groups, nucleophilic aromatic substitution of any remaining leaving groups is a viable strategy for introducing further diversity. For instance, if a halogen atom is present at the C-4 or C-6 position, it can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The regioselectivity of such substitutions is influenced by the electronic nature of the existing substituents.

Amidation and Acylation Reactions at the Amino Group

The primary amino group at the C-5 position of this compound is a key site for derivatization through amidation and acylation reactions. These reactions are generally straightforward and allow for the introduction of a wide variety of substituents.

Amidation: The reaction of this compound with a carboxylic acid, typically activated in situ, leads to the formation of an amide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Acylation: Acylation of the 5-amino group can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide or carboxylic acid byproduct. The reaction of this compound with acetyl chloride, for example, would yield N-(2-ethoxypyrimidin-5-yl)acetamide.

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | N-(2-ethoxypyrimidin-5-yl)acetamide |

| This compound | Acetic Anhydride | Pyridine | Dichloromethane | N-(2-ethoxypyrimidin-5-yl)acetamide |

This table provides representative examples of acylation reactions based on standard organic chemistry protocols.

Alkylation Strategies for Nitrogen and Oxygen Centers

The structure of this compound presents two primary sites for alkylation: the exocyclic amino group (N-center) and the oxygen of the ethoxy group (O-center). However, direct alkylation of the ethoxy oxygen is generally not a feasible strategy under standard alkylating conditions due to the stability of the ether linkage. The primary focus of alkylation strategies for this scaffold is therefore on the nucleophilic amino group.

N-Alkylation of the Amino Group:

The nitrogen atom of the 5-amino group is a primary nucleophilic center and can be readily alkylated. Common strategies for the N-alkylation of aminopyrimidines include direct alkylation with alkyl halides and reductive amination.

Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions. A challenge with direct alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Reductive Amination: A more controlled and widely used method for the synthesis of N-substituted amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound. masterorganicchemistry.com This method offers high selectivity for mono-alkylation and is tolerant of a wide range of functional groups. wikipedia.org Sequential reductive aminations can also be employed to introduce two different alkyl groups on the nitrogen atom. masterorganicchemistry.com

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Aldehyde/Ketone, NaBH₃CN | N-Alkyl-2-ethoxypyrimidin-5-amine | Reductive Amination |

| This compound | Alkyl Halide, Base | N-Alkyl-2-ethoxypyrimidin-5-amine | Direct N-Alkylation |

O-Alkylation Strategies for Related Pyrimidinone Systems:

While direct O-alkylation of the ethoxy group in this compound is not typical, it is a relevant transformation for related pyrimidinone structures where a hydroxyl group is present. In such cases, selective O-alkylation can be achieved over N-alkylation by carefully choosing the reaction conditions. For instance, in the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, chemoselective O-alkylation has been successfully performed using various alkylating agents in the presence of a suitable base. The selectivity between N- and O-alkylation is often influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion of the base.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrimidine core. For a molecule like this compound, these reactions would typically be applied to a halogenated precursor, such as a 5-halo-2-ethoxypyrimidine, to introduce diverse substituents at the 5-position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. chim.it This reaction is widely used for the arylation and heteroarylation of pyrimidine rings. For instance, 2,4-dichloropyrimidines have been successfully coupled with various aryl and heteroaryl boronic acids, demonstrating the utility of this reaction for modifying the pyrimidine scaffold. chim.itlktlabs.com Microwave irradiation has been shown to significantly accelerate these reactions, often leading to high yields in short reaction times with low catalyst loadings. chim.itlktlabs.com

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. masterorganicchemistry.com This reaction is valuable for introducing alkynyl moieties onto the pyrimidine ring, which can serve as versatile handles for further transformations. The Sonogashira coupling has been successfully applied to synthesize 5-substituted pyrimidine nucleosides in aqueous media, highlighting its utility and potential for environmentally benign applications. libretexts.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sigmaaldrich.com This reaction provides a means to introduce alkenyl substituents onto the pyrimidine core. The intramolecular version of the Heck reaction has been utilized to construct cyclic structures containing a pyrimidine ring. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netwikipedia.org This reaction is a powerful method for synthesizing N-aryl and N-heteroaryl amines. Starting from a 5-halo-2-ethoxypyrimidine, this reaction would allow for the introduction of a wide variety of primary and secondary amines at the 5-position, further diversifying the derivatives of the target compound. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne + Organic Halide | C-C (sp-sp²) | Pd(0) complex, Cu(I) salt, Base |

| Heck | Alkene + Organic Halide | C-C (vinyl-sp²) | Pd(0) complex, Base |

| Buchwald-Hartwig | Amine + Organic Halide | C-N | Pd(0) complex, Phosphine Ligand, Base |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrimidine synthesis, several green approaches have been developed that are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.net The synthesis of aminopyrimidine derivatives has been successfully achieved using microwave-assisted methods, which are considered eco-friendly due to their energy efficiency. researchgate.net For example, the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride can be carried out under solvent-free, microwave-assisted conditions to produce 2-aminopyrimidine derivatives.

Solvent-Free and Alternative Solvent Systems:

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants are mixed without a solvent, can lead to cleaner reactions, simpler work-ups, and reduced waste. The use of greener solvents, such as water or ionic liquids, is another important strategy. The synthesis of pyrimidine derivatives has been reported in aqueous media, which is an environmentally benign solvent. researchgate.net

Catalysis:

The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. Various catalysts have been employed in the synthesis of pyrimidines, including β-cyclodextrin in aqueous media and copper-catalyzed tandem reactions. researchgate.net The development of reusable catalysts simplifies product purification and reduces the environmental impact of the synthetic process.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly atom-economical and align well with the principles of green chemistry. They reduce the number of synthetic steps, minimize waste generation, and save time and energy. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, exemplifies this approach and various green modifications of this reaction have been developed.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including pyrimidine derivatives, has been successfully demonstrated using flow chemistry systems. nih.gov This technology can lead to more efficient and sustainable manufacturing processes for active pharmaceutical ingredients and other fine chemicals.

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, energy efficiency. researchgate.net |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Reduced waste, simpler work-up, cleaner reactions. |

| Alternative Solvents | Use of environmentally benign solvents like water. | Reduced toxicity and environmental impact. researchgate.net |

| Catalysis | Use of catalysts to enhance reaction efficiency. | Increased reaction rates, higher selectivity, potential for recycling. researchgate.net |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High atom economy, reduced waste, fewer synthetic steps. |

| Flow Chemistry | Reactions are carried out in a continuous stream. | Improved safety, better process control, scalability. nih.gov |

Reactivity and Reaction Mechanisms of 2 Ethoxypyrimidin 5 Amine

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH2) at the C5 position is the most nucleophilic site on the molecule, making it readily reactive with a wide range of electrophilic species. This reactivity is fundamental to the synthesis of more complex derivatives.

The lone pair of electrons on the nitrogen atom of the amino group readily attacks electron-deficient centers. In reactions with aldehydes and ketones, the nucleophilic nitrogen adds to the carbonyl carbon, initiating a condensation reaction. This process is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the final product. nih.gov

Similarly, the amino group reacts with carboxylic acid derivatives such as acyl chlorides and acid anhydrides. These reactions proceed via a nucleophilic acyl substitution mechanism. The amine attacks the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield a stable amide. Direct reaction with carboxylic acids is also possible but generally requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.gov

The reactions with electrophiles lead to the formation of several important classes of compounds.

Imines: The condensation reaction between 2-Ethoxypyrimidin-5-amine and an aldehyde or a ketone results in the formation of an imine (or Schiff base). This reversible reaction often requires the removal of water to drive the equilibrium toward the product. nih.gov Imines are versatile intermediates in organic synthesis. mdpi.com

Amides: Acylation of the amino group with carboxylic acid derivatives affords the corresponding amides. This is a robust and common transformation for primary amines. organic-chemistry.orgyoutube.com For example, reaction with acetyl chloride would yield N-(2-ethoxypyrimidin-5-yl)acetamide.

Ureas: Ureas are typically synthesized from amines in one of two primary ways. The first involves a reaction with an isocyanate, where the amine's nitrogen atom attacks the central carbon of the isocyanate. The second method involves the reaction of an amine with a carbonyl source, such as phosgene (B1210022) or its equivalents, or carbon dioxide under specific catalytic conditions. rsc.orgnih.gov These reactions lead to the formation of substituted ureas, which are significant in medicinal chemistry. nih.gov

Table 1: Representative Reactions of the Amino Group

| Reactant | Electrophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Acid catalyst, heat | Imine |

| This compound | Acyl Chloride | Base, aprotic solvent | Amide |

| This compound | Isocyanate | Aprotic solvent | Urea |

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the presence of two strong electron-donating groups—the amino group at C5 and the ethoxy group at C2—activates the ring toward attack by electrophiles. wikipedia.org The amino group is a more powerful activating group than the ethoxy group. Both groups direct incoming electrophiles to the ortho and para positions. For the C5-amino group, the ortho positions are C4 and C6. The C2 position is para, but it is already substituted. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions.

Halogenation of activated pyrimidine systems is a well-established transformation. For 2-aminopyrimidines, halogenation typically occurs at the C5 position. google.com In the case of this compound, the C5 position is occupied by the primary activating group. Therefore, halogenation is predicted to occur at the positions most activated by the amino group, namely C4 and C6. The specific regioselectivity between C4 and C6 would depend on steric factors and the precise reaction conditions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for such halogenations under mild conditions.

Table 2: Predicted Regioselectivity of Halogenation

| Position | Activating Groups | Status | Predicted Outcome |

|---|---|---|---|

| C4 | ortho to -NH2 | Activated | Favorable site for substitution |

| C6 | ortho to -NH2 | Activated | Favorable site for substitution |

Nitration and sulfonation of aromatic rings are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com However, for aminopyrimidines, these reactions are complex. Under strongly acidic conditions required for nitration (e.g., HNO3/H2SO4), the basic nitrogen atoms of the pyrimidine ring and the amino group can be protonated, deactivating the system towards electrophilic attack.

Furthermore, direct nitration of primary aromatic amines can sometimes lead to the formation of nitramines (N-NO2) rather than C-nitro compounds, or can result in oxidation of the ring. researchgate.netcore.ac.uk Studies on the nitration of 2-aminopyridine (B139424) show that the reaction can yield a mixture of ring-nitrated products (at positions 3 and 5) after rearrangement of an initially formed nitramine intermediate. sapub.org For this compound, nitration, if successful on the ring, would be expected to occur at the C4 or C6 positions due to the directing influence of the C5-amino group. Sulfonation would follow a similar regiochemical preference.

Transformations Involving the Ethoxy Group

The ethoxy group at the C2 position is an ether linkage. Aryl ethers are generally stable but can be cleaved under harsh conditions. The most common transformation for the ethoxy group is ether cleavage, typically achieved by treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a bromide or iodide ion on the ethyl group, leading to the formation of 2-hydroxypyrimidin-5-amine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) and ethyl halide. This dealkylation is a standard method for converting aryl ethers to phenols or, in this case, to hydroxypyrimidines.

Ether Cleavage Reactions

Ethers are generally unreactive, which is why they are often used as solvents. pressbooks.pub However, the carbon-oxygen bond of an ether can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubchemistrysteps.com The reaction proceeds through a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the groups attached to the ether oxygen. pressbooks.pub

The process begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. libretexts.org

In the case of this compound, an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond. The bond between the pyrimidine ring and the oxygen atom is strong and resistant to cleavage because an SN2 attack on an sp²-hybridized aromatic carbon is unfavorable. libretexts.org Therefore, the iodide or bromide ion will attack the less sterically hindered ethyl group. pressbooks.pub The reaction results in the formation of a phenol (B47542) (or its tautomer) and an alkyl halide. libretexts.org

The expected products from the acidic cleavage of this compound with excess HI or HBr are 5-aminopyrimidin-2-ol (which exists in tautomeric equilibrium with 5-amino-1,2-dihydropyrimidin-2-one) and the corresponding ethyl halide.

General Mechanism of Acidic Ether Cleavage

| Step | Description | Mechanism Type |

|---|---|---|

| 1. Protonation | The ether oxygen is protonated by a strong acid (HBr or HI) to form an oxonium ion intermediate, making the leaving group an alcohol. fiveable.me | Acid-Base Reaction |

| 2. Nucleophilic Attack | A halide ion (I⁻ or Br⁻) attacks the carbon of the less substituted R group (the ethyl group in this case). pressbooks.pub | SN2 |

| 3. Product Formation | The C-O bond is broken, yielding an alkyl halide and an alcohol (or in this case, a hydroxypyrimidine). chemistrysteps.com | Substitution |

Transesterification or Transalkoxylation Approaches

Transalkoxylation is a process where one alkoxy group is substituted for another. In the context of this compound, this would involve replacing the ethoxy group with a different alkoxy group. Such reactions on aromatic rings are typically nucleophilic aromatic substitutions. For this to occur, the pyrimidine ring's inherent electron deficiency is advantageous, as it can stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction.

The reaction would require a potent nucleophile, such as a different alkoxide (e.g., methoxide, isopropoxide), and often heat to proceed. The ethoxide ion would serve as the leaving group. The rate and feasibility of this reaction are influenced by the nucleophilicity of the incoming alkoxide and the stability of the departing ethoxide ion. In some systems, particularly in the synthesis of polymers known as vitrimers, transesterification reactions can be catalyzed by tertiary amines. mdpi.com The tertiary amine can activate hydroxyl groups, facilitating their attack on ester or ether linkages. nih.govresearchgate.net While this is more common for esters, analogous principles can apply to activated ether systems.

Metal-Catalyzed Reactions of this compound

The pyrimidine core is a common scaffold in molecules of medicinal and materials interest. Metal-catalyzed cross-coupling and C-H functionalization reactions are powerful tools for modifying such heterocyclic systems.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn They typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. organic-chemistry.orgorganic-chemistry.org For this compound to be a direct substrate in these reactions, it would typically need to be first converted into a derivative containing a suitable leaving group (e.g., a halide like Cl, Br, I, or a triflate) at one of the ring's carbon atoms. Halogenated pyrimidines are known to be effective substrates in a variety of cross-coupling reactions due to the electron-deficient nature of the ring. semanticscholar.org

Suzuki Reaction The Suzuki–Miyaura coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. semanticscholar.org The reaction is catalyzed by a Pd(0) complex and requires a base. semanticscholar.org If this compound were halogenated, for instance at the C4 or C6 position, it could readily undergo Suzuki coupling to introduce new aryl or heteroaryl substituents. mdpi.com

Heck Reaction The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful method for forming substituted alkenes. A halogenated derivative of this compound could be coupled with various alkenes to append vinyl groups to the pyrimidine ring. The reaction typically proceeds with high regioselectivity and stereoselectivity. organic-chemistry.org

Sonogashira Reaction The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This method would be suitable for introducing alkynyl moieties onto a halogenated 2-ethoxypyrimidine (B1642859) scaffold, which are valuable intermediates for further synthetic transformations.

| Reaction | Typical Catalyst/Reagents | Substrates | Product Type |

| Suzuki | Pd(PPh₃)₄, K₂CO₃ semanticscholar.org | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid nih.gov | Biaryl / Aryl-Vinyl |

| Heck | Pd(OAc)₂, PPh₃, Et₃N libretexts.org | Aryl/Vinyl Halide + Alkene organic-chemistry.org | Substituted Alkene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base wikipedia.org | Aryl/Vinyl Halide + Terminal Alkyne libretexts.org | Aryl/Vinyl Alkyne |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of installing a leaving group. In these reactions, a C-H bond is directly converted into a C-C or C-heteroatom bond.

For this compound, the amino group can act as a directing group, guiding a transition metal catalyst to activate and functionalize a nearby C-H bond. Research has shown that palladium catalysts can achieve regioselective C-H arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org This suggests that the C5-amino group in this compound could similarly direct functionalization to the adjacent C4 or C6 positions of the pyrimidine ring.

The catalytic cycle for such transformations can involve different palladium oxidation states. For instance, a Pd(II)/Pd(IV) cycle might be operative where the reaction is initiated by coordination of the amine to the Pd(II) center, followed by C-H activation to form a palladacycle. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. rsc.org Alternatively, a Pd(0)/Pd(II) cycle, similar to a traditional Heck or Suzuki reaction, could be involved, particularly in olefinations. rsc.org

These strategies allow for the direct introduction of aryl and vinyl groups onto the pyrimidine ring, bypassing the need for halogenation and offering a streamlined route to more complex derivatives.

Spectroscopic Characterization and Structural Elucidation of 2 Ethoxypyrimidin 5 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-Ethoxypyrimidin-5-amine would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the ethoxy group, and the amine group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would indicate their electronic environment. The multiplicity of the signals (e.g., singlet, doublet, triplet, quartet) would reveal the number of neighboring protons, and the coupling constants (J), measured in Hertz (Hz), would provide information about the dihedral angles between adjacent protons. However, specific chemical shifts and coupling constants for this compound are not documented in the searched scientific literature.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the this compound molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would be indicative of the hybridization and bonding of the carbon atoms. For instance, the carbons of the pyrimidine ring would resonate at different frequencies than those of the ethoxy group. Without experimental data, a table of expected chemical shifts cannot be compiled.

2D-NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework.

The absence of any 2D-NMR data for this compound prevents a detailed structural assignment based on these advanced techniques.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of the molecular ion ([M]+ or [M+H]+) of this compound, with the chemical formula C₆H₉N₃O, could be calculated, but experimental verification is necessary for confirmation.

Fragmentation Pathways and Isotopic Patterns

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation pathways of this compound would involve identifying the major fragment ions and proposing mechanisms for their formation. The isotopic pattern, particularly the presence of isotopes of carbon and nitrogen, would further aid in confirming the elemental composition of the molecular ion and its fragments. No experimental mass spectrum or fragmentation data for this compound could be located.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the primary amine group (-NH₂), and the ethoxy group (-OCH₂CH₃).

N-H Vibrations: The primary amine group is characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. Additionally, an N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond of the aromatic amine is expected to appear in the range of 1250-1350 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. Ring breathing vibrations can also be observed at lower frequencies.

Ethoxy Group Vibrations: The ethoxy group will present characteristic C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ range. The C-O-C stretching vibrations are expected to produce strong absorptions in the 1000-1250 cm⁻¹ region.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C=N and C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-H Stretch | Ethoxy Group (-OCH₂CH₃) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is anticipated to show absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the pyrimidine ring exhibit strong π → π* transitions. The presence of substituents like the amino and ethoxy groups, which are auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted pyrimidine.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen of the ethoxy group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions.

For similar aminopyrimidine derivatives, absorption maxima are often observed in the range of 250-350 nm. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity.

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (λmax) |

|---|---|---|

| π → π* | Pyrimidine Ring | ~250 - 300 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The planarity of the pyrimidine ring.

The precise bond lengths and angles of the ethoxy and amine substituents relative to the pyrimidine ring.

The conformation of the ethoxy group.

The nature of intermolecular hydrogen bonding, likely involving the amine group and the nitrogen atoms of the pyrimidine ring, which would play a crucial role in the crystal packing.

The determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a more complete understanding of its solid-state properties and its potential for forming co-crystals and salts.

Computational Chemistry and Theoretical Studies of 2 Ethoxypyrimidin 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-Ethoxypyrimidin-5-amine, DFT calculations would provide significant insights into its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of this compound. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O | ~1.35 Å |

| O-C(ethyl) | ~1.43 Å | |

| C5-N(amine) | ~1.40 Å | |

| N1=C2 | ~1.33 Å | |

| C4-C5 | ~1.41 Å | |

| Bond Angle | C2-O-C(ethyl) | ~118° |

| C4-C5-N(amine) | ~121° | |

| N1-C2-N3 | ~127° | |

| Dihedral Angle | C4-C5-N(amine)-H | ~0° or 180° |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. The amine group's nitrogen would also be a region of negative potential. Conversely, the hydrogen atoms of the amine group and the pyrimidine ring would exhibit a positive potential (blue).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the pyrimidine ring. The LUMO is likely to be distributed over the pyrimidine ring, which can accept electron density. The ethoxy group, being an electron-donating group, would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to an unsubstituted pyrimidine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These are hypothetical energy values for illustrative purposes.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be employed to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions.

Transition State Calculations for Mechanistic Insights

To understand how this compound might participate in a chemical reaction, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For instance, in an electrophilic substitution reaction on the pyrimidine ring, transition state calculations could determine whether the substitution is more likely to occur at the C4 or C6 position.

pKa Prediction and Basicity Assessment

The basicity of this compound is a key chemical property that influences its behavior in biological systems and its reactivity in acid-base reactions. The pKa of the conjugate acid of the amine is a quantitative measure of its basicity. Computational methods can predict pKa values with reasonable accuracy.

The most basic site in this compound is expected to be one of the nitrogen atoms. The amine group at the 5-position and the nitrogen atoms in the pyrimidine ring are all potential sites of protonation. Computational pKa prediction would involve calculating the Gibbs free energy change for the protonation reaction in a solvent, often using a continuum solvation model. The presence of the electron-donating ethoxy and amino groups is expected to increase the basicity of the pyrimidine ring nitrogens compared to unsubstituted pyrimidine.

Table 3: Predicted pKa Values for Protonation Sites of this compound

| Protonation Site | Predicted pKa |

| N1 of Pyrimidine Ring | ~3.5 - 4.5 |

| N3 of Pyrimidine Ring | ~1.5 - 2.5 |

| N of 5-amino group | ~4.0 - 5.0 |

Note: These pKa values are estimations based on the electronic effects of the substituents and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its flexibility, preferred conformations, and interactions with its environment, such as a solvent or a biological receptor.

The conformational flexibility of this compound is largely dictated by the rotation around the single bonds of its ethoxy group and the orientation of the amine group relative to the pyrimidine ring. An MD simulation would typically be performed by placing the molecule in a simulated aqueous environment and calculating the forces between atoms to model their motion over a period of nanoseconds or longer. Analysis of the simulation trajectory can reveal the most stable, low-energy conformations of the molecule.

A common method to analyze the conformational space sampled during an MD simulation is cluster analysis, which groups similar structures together. This allows for the identification of the most populated conformational states. For this compound, such an analysis might reveal several distinct clusters, each characterized by specific dihedral angles of the ethoxy group.

| Cluster ID | Population (%) | Average Energy (kcal/mol) | Description of Dominant Conformation |

|---|---|---|---|

| 1 | 45.2 | -15.8 | Extended ethoxy chain, anti-periplanar conformation |

| 2 | 30.5 | -14.9 | Gauche conformation of the ethoxy chain |

| 3 | 15.8 | -14.2 | Folded conformation with ethoxy group interacting with the amine group |

| 4 | 8.5 | -13.5 | Other minor conformations |

These hypothetical results suggest that the extended conformation of the ethoxy group is the most energetically favorable and, therefore, the most likely to be observed. Understanding these conformational preferences is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov A QSAR study on a series of analogs of this compound could help in designing new compounds with enhanced potency for a specific biological target.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., inhibitory concentration, IC50) is required. For each compound, a set of molecular descriptors, which are numerical representations of their chemical structure, is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates the descriptors with the biological activity.

For a hypothetical series of 2-ethoxypyrimidine (B1642859) derivatives with potential anticancer activity, a QSAR study might involve the following steps and yield a model as illustrated in the tables below.

| Compound | Log(1/IC50) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| Analog 1 | 5.2 | 153.18 | 1.2 | 65.1 |

| Analog 2 | 5.5 | 167.21 | 1.5 | 62.3 |

| Analog 3 | 4.9 | 181.23 | 1.8 | 68.9 |

| Analog 4 | 6.1 | 195.26 | 1.1 | 75.4 |

| Analog 5 | 5.8 | 209.29 | 1.4 | 72.6 |

Based on such a dataset, a QSAR model could be generated. A hypothetical QSAR equation might look like this:

Log(1/IC50) = 0.85 * LogP - 0.02 * MW + 0.05 * TPSA + 2.5

This equation would suggest that higher lipophilicity (LogP) and a larger topological polar surface area (TPSA) are beneficial for the biological activity of these compounds, while an increase in molecular weight has a slightly negative impact. Such a model can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

Derivatization Strategies for Analytical and Synthetic Applications

Pre-column and Post-column Derivatization for Chromatographic Analysis

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). The goal is typically to improve the analyte's chromatographic behavior or to enhance its detectability. nih.gov

2-Ethoxypyrimidin-5-amine possesses a chromophore, but its native absorbance may not be sufficient for trace-level analysis. Derivatization with reagents that introduce a highly absorbing or fluorescent tag can significantly improve detection sensitivity.

UV-Vis Derivatization: Reagents that introduce a chromophore with a high molar absorptivity at a wavelength where background interference is minimal are used. Phenyl isothiocyanate (PITC) reacts with primary amines to form phenylthiourea (B91264) derivatives, which have strong UV absorbance. rsc.org

Fluorescence Derivatization: This is a highly sensitive detection method. Reagents for fluorescence derivatization react with the primary amine of this compound to form a fluorescent product. Common reagents include Dansyl chloride (DNS-Cl), o-Phthaldialdehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC). nih.govbiomol.comthermofisher.com Dansyl chloride reacts with primary amines in alkaline conditions to produce highly fluorescent sulfonamide derivatives. nih.gov OPA reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govinterchim.fr

Table 1: Common Derivatization Reagents for Enhancing Detectability of Primary Amines

| Reagent | Detection Method | Advantages | Considerations |

| Phenyl isothiocyanate (PITC) | UV-Vis | Stable derivatives, reacts with primary and secondary amines. rsc.org | Can have reagent peaks that interfere. creative-proteomics.com |

| Dansyl chloride (DNS-Cl) | Fluorescence, UV-Vis | High sensitivity, stable derivatives. thermofisher.comnih.gov | Reaction can be slow, reagent is also fluorescent. creative-proteomics.com |

| o-Phthaldialdehyde (OPA) | Fluorescence | Fast reaction, automated, non-fluorescent reagent. nih.gov | Derivatives can be unstable, requires a thiol co-reagent. nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC) | Fluorescence, UV-Vis | High sensitivity, stable derivatives. nih.gov | Reagent by-products can interfere. |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Reacts with primary and secondary amines. biomol.com | Adducts of aromatic amines can be non-fluorescent. thermofisher.com |

The polarity of the amine group in this compound can lead to poor peak shape and retention in reversed-phase HPLC. Derivatization can be used to decrease the polarity of the molecule, thereby improving its interaction with the stationary phase and enhancing separation efficiency. For instance, acylation of the amine group can reduce its basicity and polarity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of polar compounds. waters.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This technique can improve the retention of polar analytes like this compound. waters.com

Derivatization for Chirality Recognition and Separation

While this compound itself is not chiral, derivatization is a key strategy for the separation of chiral amines. This is achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.

The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. wikipedia.org A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride. wikipedia.org Other reagents include 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and o-phthalaldehyde (B127526) in combination with a chiral thiol like N-acetyl-L-cysteine. nih.govresearchgate.net

Table 2: Chiral Derivatizing Agents for Primary Amines

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Separation Principle |

| Mosher's acid chloride | Diastereomeric amides | Different spatial arrangements lead to different interactions with the stationary phase. wikipedia.org |

| Marfey's reagent (FDAA) | Diastereomeric alaninamides | Differences in hydrophobicity and steric hindrance of the diastereomers. nih.gov |

| o-Phthaldialdehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric isoindoles | Formation of diastereomeric products that can be resolved on an achiral column. researchgate.net |

Derivatization for Immobilization and Surface Functionalization

The primary amine group of this compound provides a convenient handle for its covalent attachment to solid supports or surfaces. This is crucial for applications such as affinity chromatography, solid-phase synthesis, and the development of biosensors.

Supports activated with N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds. thermofisher.comthermofisher.com Another approach is the use of supports containing epoxy groups, which can react with amines. The primary amine of this compound can also be used to functionalize surfaces like silicon or gold, which can be pre-treated to introduce amine-reactive groups. pnas.orgresearchgate.netnih.gov

Targeted Derivatization for Metabolomic Profiling

In metabolomics, derivatization is often employed to improve the analytical properties of metabolites for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For amine-containing compounds like this compound, derivatization can enhance ionization efficiency and improve chromatographic retention, which is particularly useful for polar metabolites. acs.orgchemrxiv.org

Reagents such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 3-aminopyridyl-N-succinimidyl carbamate are used for the targeted analysis of amines in biological samples. acs.orgnih.gov Benzoyl chloride is another reagent that can derivatize primary and secondary amines, improving their chromatographic properties and allowing for quantification using stable isotope-labeled internal standards. acs.org

Applications of 2 Ethoxypyrimidin 5 Amine in Advanced Chemical Synthesis

Role as a Precursor in Heterocyclic Synthesis

The inherent reactivity of the amino and pyrimidine (B1678525) moieties in 2-Ethoxypyrimidin-5-amine makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. Its application in annulation reactions to form fused heterocycles and in the construction of polycyclic aromatic compounds is a growing area of interest.

Annulation Reactions to Form Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry. While specific examples detailing the direct use of this compound in a wide array of annulation reactions are not extensively documented in publicly available literature, the general reactivity of aminopyrimidines suggests its high potential. For instance, the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often involves the cyclization of appropriately substituted aminopyrimidines. One notable, though not definitively sourced from this compound as the starting material, is the formation of 5-Amino-2-ethoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile. This highlights the utility of the 2-ethoxy-5-aminopyrimidine scaffold in constructing biologically relevant fused heterocyclic systems. The amino group can act as a nucleophile to react with various electrophiles, initiating a cyclization cascade to furnish the fused ring system.

Construction of Polycyclic Aromatic Compounds

The integration of the pyrimidine ring into larger polycyclic aromatic frameworks is a strategy for developing novel materials with unique electronic and photophysical properties. The amino group of this compound can be diazotized and subsequently subjected to coupling reactions, such as the Gomberg-Bachmann reaction, to form biaryl linkages. These linkages can then be further cyclized through various methods, including photochemical or thermal cyclization, to generate polycyclic aromatic compounds containing a pyrimidine core. While specific, detailed examples of this application with this compound are not prevalent in the literature, the fundamental principles of organic synthesis support its feasibility as a precursor in this area.

Synthesis of Complex Organic Molecules

The pyrimidine nucleus is a common feature in many biologically active natural products and functional organic molecules. The use of this compound as a starting material offers a convenient route to incorporate this important heterocyclic motif.

Total Synthesis of Natural Products Incorporating Pyrimidine Cores

Many natural products, particularly alkaloids and nucleoside analogues, contain a pyrimidine core. The total synthesis of such molecules often relies on the availability of functionalized pyrimidine building blocks. While the direct application of this compound in the completed total synthesis of a specific natural product is not yet a prominent example in the literature, its potential is evident. The amino group can be transformed into a variety of other functional groups, and the ethoxy group can be modified or displaced, allowing for the strategic elaboration of the pyrimidine ring during a synthetic sequence. This makes it a promising, albeit currently underutilized, synthon for natural product synthesis.

Development of Advanced Materials and Functional Molecules

The development of advanced materials with tailored optical, electronic, or medicinal properties is a key area of modern chemistry. The incorporation of the this compound scaffold into larger molecular frameworks can lead to the creation of novel functional molecules. For example, pyrimidine-containing chromophores are known for their fluorescence properties, and their integration into polymers or other materials can lead to new sensors or imaging agents. A patent for pyrrole (B145914) compounds with potential pharmaceutical applications lists this compound as a reactant, indicating its use in the synthesis of complex, functional molecules for medicinal chemistry. google.com

Contribution to New Synthetic Methodologies and Reagents

While this compound is primarily utilized as a building block, the exploration of its reactivity could lead to the development of new synthetic methodologies. For instance, its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for investigation. Such reactions are highly efficient and atom-economical. The development of novel reagents derived from this compound, for example, by converting the amino group into a more reactive functionality, could also open up new avenues in organic synthesis. However, at present, specific and well-documented examples of new synthetic methodologies or reagents directly derived from this compound are limited in the scientific literature.

Catalyst Development and Ligand Design

The unique structural characteristics of this compound, featuring both an electron-donating ethoxy group and a nucleophilic amino group on a pyrimidine core, make it a molecule of interest in the fields of catalyst development and ligand design. The presence of multiple potential coordination sites allows for versatile binding to metal centers, a fundamental aspect of creating effective catalysts and functional ligands. While specific research on this compound in these applications is not extensively documented, the principles of coordination chemistry and the known reactivity of analogous aminopyrimidine compounds provide a strong basis for understanding its potential.

The coordination of aminopyrimidine derivatives to metal centers can occur through several modes: the exocyclic amino group, one of the endocyclic ring nitrogens, or through chelation involving both. The specific coordination mode is influenced by factors such as the steric and electronic properties of the metal ion and the substituents on the pyrimidine ring. For instance, studies on 2-aminopyrimidine (B69317) have shown that it can coordinate to transition metals like cobalt(II) and nickel(II) through the unprotonated ring nitrogen. tandfonline.com Similarly, copper(II) halide complexes with 2-aminopyrimidines have demonstrated coordination through both the pyrimidine and halide ions, forming layered structures. researchgate.net

In the context of catalyst design, the amino and ethoxy groups of this compound can be strategically utilized. The amino group, for example, can be a key component in the synthesis of novel ligands for various catalytic transformations. Aminopyrimidines are known to be valuable starting materials for creating more complex heterocyclic compounds, including those that can act as chiral organocatalysts. ijpsjournal.com The development of catalysts for reactions such as amination and hydrogenation often relies on ligands that can fine-tune the electronic and steric environment of the metal center, and aminopyrimidine-based ligands have shown promise in this regard. rsc.org

Furthermore, the pyrimidine scaffold itself is a privileged structure in medicinal chemistry and can be adapted for catalytic applications. For instance, derivatives of 2-aminopyrimidine have been used in the synthesis of inhibitors for various enzymes, a process that often involves catalytic steps. mdpi.com The synthesis of complex molecules, including those with pyrimidine cores, frequently employs transition metal catalysis, where the design of effective ligands is crucial. researchgate.netnih.gov The functional groups on this compound could be modified to create bidentate or polydentate ligands, which can form stable complexes with metal ions and promote specific catalytic activities.

The following table summarizes the potential coordination sites of this compound and their relevance in ligand design, based on the known chemistry of related aminopyrimidine compounds.

| Functional Group | Potential Coordination Site | Relevance in Ligand and Catalyst Design |

| 5-Amino Group | Exocyclic Nitrogen | Can act as a primary binding site for metal ions. The lone pair of electrons on the nitrogen is available for coordination. |

| Pyrimidine Ring | Endocyclic Nitrogens (N1, N3) | The nitrogen atoms within the pyrimidine ring can also coordinate to metal centers, allowing for monodentate or bridging ligation. |

| 2-Ethoxy Group | Oxygen Atom | The oxygen of the ethoxy group could potentially participate in chelation, forming a stable five- or six-membered ring with a metal center, in conjunction with one of the other coordination sites. |

Detailed research into the coordination behavior of this compound with various transition metals would be necessary to fully elucidate its potential in catalyst development. Such studies would involve synthesizing and characterizing the resulting metal complexes to understand their geometry, stability, and ultimately, their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and amination. The insights gained from analogous aminopyrimidine systems strongly suggest that this compound is a promising candidate for the development of novel ligands and catalysts.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxypyrimidin-5-amine, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the 2-position of pyrimidine with ethoxy groups under basic conditions (e.g., using NaH or KOH in ethanol) is a common approach . Purification can be achieved via recrystallization or column chromatography, with purity validated by:

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : To identify substituent positions and confirm the ethoxy group integration. For example, the pyrimidine ring protons typically resonate between δ 7.5–8.5 ppm .

- X-ray Crystallography : To resolve bond angles, dihedral distortions, and hydrogen-bonding networks. This is critical for confirming regioselectivity in synthesis .

- FT-IR : To detect functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .

Advanced Research Questions

Q. How can computational tools predict physicochemical properties of this compound, and what are their limitations?

Methodological Answer:

- ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility using QSAR models. For instance, the ethoxy group increases hydrophobicity (logP ~1.2) compared to hydroxyl analogs .

- Limitations : Predictive models may fail for novel derivatives lacking experimental training data. Cross-validation with experimental measurements (e.g., shake-flask solubility tests) is essential .

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

Methodological Answer:

- Reaction Monitoring : Use in-situ techniques like LC-MS to detect intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .

- Byproduct Analysis : Isolate unexpected products via preparative TLC and characterize them using NMR/X-ray to identify competing pathways (e.g., over-alkylation or ring-opening) .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, reaction time) to minimize side reactions .

Q. What strategies improve the regioselectivity of ethoxy-group introduction in pyrimidine derivatives?

Methodological Answer:

- Directing Groups : Install temporary protecting groups (e.g., Boc on the amine) to guide ethoxy substitution to the 2-position .

- Metal Catalysis : Use Pd/Cu catalysts for cross-coupling reactions, leveraging steric and electronic effects of substituents .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethoxide ions, favoring substitution over elimination .

Q. How do structural modifications (e.g., methyl vs. ethoxy groups) impact the reactivity of this compound in CO₂ capture applications?

Methodological Answer:

- Kinetic Studies : Compare CO₂ absorption rates via stopped-flow techniques. Ethoxy groups may reduce steric hindrance, enhancing reaction kinetics compared to bulkier substituents .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability during solvent regeneration. Ethoxy derivatives show lower degradation temperatures (~150°C) than methoxy analogs .

Q. What analytical methods are suitable for detecting trace degradation products of this compound under oxidative conditions?

Methodological Answer:

- GC-MS : Identify volatile degradation byproducts (e.g., ethylene oxide or formamide derivatives) .

- High-Resolution LC-MS : Detect non-volatile polar degradation products, such as hydroxylated pyrimidines .

- EPR Spectroscopy : Monitor radical intermediates formed during oxidative degradation .

Guidelines for Data Interpretation

- Contradiction Analysis : Cross-reference experimental data with computational predictions and literature analogs. For example, unexpected NMR shifts may indicate tautomerism or solvent effects .

- Statistical Validation : Apply t-tests or ANOVA to compare replicate measurements, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。